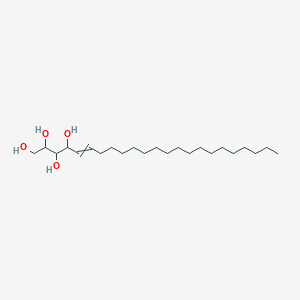
Tricos-5-ene-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricos-5-ene-1,2,3,4-tetrol is an organic compound with the molecular formula C23H46O4 It is characterized by a long hydrocarbon chain with a double bond at the fifth carbon and four hydroxyl groups attached to the first, second, third, and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tricos-5-ene-1,2,3,4-tetrol can be achieved through several methods. One common approach involves the reduction or hydrogenation of tricos-5-ene-1,2,3,4-tetraone. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions.
Another method involves the hydroxylation of tricos-5-ene using osmium tetroxide (OsO4) followed by reduction with sodium borohydride (NaBH4). This process introduces the hydroxyl groups at the desired positions on the hydrocarbon chain.
Industrial Production Methods
Industrial production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Tricos-5-ene-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products
Oxidation: Formation of tricos-5-ene-1,2,3,4-tetraone or tricos-5-ene-1,2,3,4-tetracarboxylic acid.
Reduction: Formation of tricosane-1,2,3,4-tetrol.
Substitution: Formation of tricos-5-ene-1,2,3,4-tetrahalides.
Scientific Research Applications
Tricos-5-ene-1,2,3,4-tetrol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological systems and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Tricos-5-ene-1,2,3,4-tetrol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The double bond may participate in redox reactions, influencing cellular processes. The compound’s long hydrocarbon chain allows it to integrate into lipid membranes, altering their properties and affecting membrane-associated proteins.
Comparison with Similar Compounds
Similar Compounds
Tricosane-1,2,3,4-tetrol: Lacks the double bond present in Tricos-5-ene-1,2,3,4-tetrol.
Tricos-5-ene-1,2,3,4-tetraone: Contains carbonyl groups instead of hydroxyl groups.
Tricos-5-ene-1,2,3,4-tetracarboxylic acid: Contains carboxylic acid groups instead of hydroxyl groups.
Uniqueness
This compound is unique due to the presence of both a double bond and multiple hydroxyl groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
375798-03-1 |
|---|---|
Molecular Formula |
C23H46O4 |
Molecular Weight |
386.6 g/mol |
IUPAC Name |
tricos-5-ene-1,2,3,4-tetrol |
InChI |
InChI=1S/C23H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)23(27)22(26)20-24/h18-19,21-27H,2-17,20H2,1H3 |
InChI Key |
RHCDVIUYKKEJAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC=CC(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















